N-(4-(3-methoxyphenyl)thiazol-2-yl)butyramide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar compounds has been analyzed using 1H-NMR, 13C-NMR, and IR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For instance, the properties of similar compounds have been analyzed using spectroscopic techniques .Scientific Research Applications
Synthesis and Biological Activities
Anticancer and Antiviral Activities : Research into similar compounds has shown potential in anticancer and antiviral activities. For example, derivatives of thiazole and pyrazole structures have been tested for their anticancer activities against leukemia cell lines and viruses, showing selective inhibition and high activity against specific strains, suggesting a potential pathway for developing treatments using related compounds (Havrylyuk et al., 2013).
Analgesic, Anti-inflammatory, and Antioxidant Properties : Derivatives incorporating the thiazole ring have been synthesized and evaluated for their analgesic, anti-inflammatory, and antioxidant properties. This includes compounds with modifications that have shown promising activity in preclinical models, which could inform the development of new therapeutic agents leveraging the structural features of N-(4-(3-methoxyphenyl)thiazol-2-yl)butyramide (Küçükgüzel et al., 2013).
Chemical Synthesis and Modification
- Synthetic Pathways : Studies have focused on the synthesis of thiazole derivatives through various chemical reactions, highlighting the versatility of thiazole as a core structure for developing pharmacologically active molecules. These synthetic pathways could be pertinent for synthesizing and modifying this compound to enhance its bioactivity or to tailor its properties for specific applications (Mahesha et al., 2021).
Molecular Docking and Computational Studies
- Computational Analysis : Computational and pharmacological evaluations of heterocyclic compounds similar to this compound have been conducted to assess their potential in toxicity assessment, tumor inhibition, and as anti-inflammatory and analgesic agents. These studies utilize molecular docking to predict interactions with biological targets, offering insights into the design and development of new drugs with improved efficacy and safety profiles (Faheem, 2018).
Fluorescent Probes for Ions
- Detection of Ions : A novel approach in the development of fluorescent probes based on pyrazoline derivatives for detecting ions in aqueous media has been explored. Such research underscores the potential of using structurally similar compounds to this compound in designing sensitive and selective sensors for environmental or biological monitoring (Liu et al., 2015).
Future Directions
The future directions for the study of “N-(4-(3-methoxyphenyl)thiazol-2-yl)butyramide” could include further investigation into its potential therapeutic properties and antibacterial activity . Additionally, more research could be conducted to determine its exact synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Mode of Action
Thiazole derivatives have been shown to interact with various biochemical targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit acetylcholinesterase, an enzyme involved in neurotransmission .
Biochemical Pathways
For example, acetylcholinesterase inhibitors can affect cholinergic neurotransmission, impacting cognitive function .
Pharmacokinetics
A study on similar thiazole derivatives suggested that they have satisfactory drug-like characteristics and adme properties .
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antimicrobial, antifungal, antiviral, and antitumor activities .
Biochemical Analysis
Biochemical Properties
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . The compound exhibits inhibitory activity against AChE, suggesting its potential role in modulating cholinergic signaling .
Cellular Effects
The effects of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide on cells are largely attributed to its interaction with AChE. By inhibiting AChE, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide exerts its effects at the molecular level primarily through its inhibitory action on AChE. It binds to AChE, leading to a decrease in the enzyme’s activity. This can result in changes in cholinergic signaling and potentially impact gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide on AChE activity have been observed over time. The compound exhibits stable inhibitory activity against AChE, suggesting its potential for long-term effects on cellular function .
Properties
IUPAC Name |
N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-5-13(17)16-14-15-12(9-19-14)10-6-4-7-11(8-10)18-2/h4,6-9H,3,5H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIJYBYZTAEGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC(=CS1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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